molecular formula C5H11NO3S B2790236 3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione CAS No. 1824145-86-9

3-(Hydroxymethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B2790236
CAS RN: 1824145-86-9
M. Wt: 165.21
InChI Key: GPEFZKYJMOJXNN-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolidinedione, which is a class of drugs used in the treatment of diabetes . The hydroxymethyl group is an alcohol and is often involved in biological reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as Tris(hydroxymethyl)aminomethane (THAM) have been synthesized through various methods .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the hydroxymethyl group in a compound can participate in various chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and boiling point can be determined experimentally. For instance, Tris(hydroxymethyl)aminomethane (THAM) is soluble in water .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely. For example, Tris(hydroxymethyl)aminomethane (THAM) is classified as not hazardous according to criteria of Safe Work Australia .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, the anti-corrosive properties of THAM and its derivatives have been studied theoretically .

properties

IUPAC Name

(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-6-5(4-7)2-3-10(6,8)9/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEFZKYJMOJXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCS1(=O)=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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